molecular formula C17H32O2 B13809034 2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- CAS No. 71566-57-9

2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-

Cat. No.: B13809034
CAS No.: 71566-57-9
M. Wt: 268.4 g/mol
InChI Key: AVVCELTYKVUTOC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is a heterocyclic compound featuring a six-membered ring with one oxygen atom and five carbon atoms This compound is part of the broader class of pyrans, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. Additionally, the use of catalysts such as platinum or lanthanide triflates can facilitate the hydroalkoxylation of hydroxy olefins to produce tetrahydropyran derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation reactions using robust catalysts like cerium ammonium nitrate or silver triflate. These catalysts enable high-yield and stereoselective synthesis of tetrahydropyran derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of pyran-2-one derivatives.

    Reduction: Hydrogenation of the compound can yield saturated tetrahydropyran derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the pyran ring .

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can have significant biological and chemical properties.

Mechanism of Action

The exact mechanism of action of 2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is unique due to the presence of the dodecenyloxy group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

71566-57-9

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

2-[(E)-dodec-9-enoxy]oxane

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h3-4,17H,2,5-16H2,1H3/b4-3+

InChI Key

AVVCELTYKVUTOC-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCCCOC1CCCCO1

Canonical SMILES

CCC=CCCCCCCCCOC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.